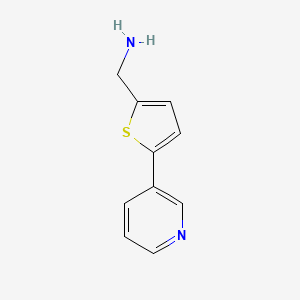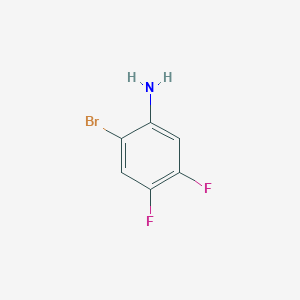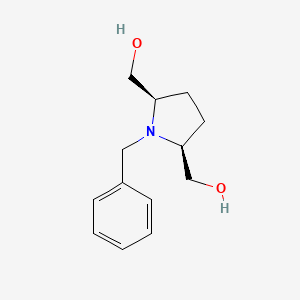
2-Acetil-3-bromofurano
Descripción general
Descripción
2-Acetyl-3-bromofuran is a heterocyclic organic compound with the molecular formula C6H5BrO2. It is a brominated derivative of furan, characterized by the presence of an acetyl group at the second position and a bromine atom at the third position of the furan ring.
Aplicaciones Científicas De Investigación
2-Acetyl-3-bromofuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Acetyl-3-bromofuran can be synthesized through the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid. The reaction typically occurs at elevated temperatures, around 210–220°C . The process involves the acetylation of 3-bromofuran, resulting in the formation of 2-acetyl-3-bromofuran.
Industrial Production Methods: While specific industrial production methods for 2-acetyl-3-bromofuran are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-3-bromofuran undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, the compound can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of various substituted furans.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-bromofuran involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom and acetyl group play crucial roles in these interactions, facilitating the formation of various reaction intermediates. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the acetyl group, which modulate its chemical behavior .
Comparación Con Compuestos Similares
3-Bromofuran: Lacks the acetyl group, making it less reactive in certain substitution reactions.
2-Acetylfuran: Lacks the bromine atom, affecting its electrophilic substitution potential.
2-Bromo-3-methylfuran: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity patterns.
Uniqueness: 2-Acetyl-3-bromofuran is unique due to the combined presence of both the bromine atom and the acetyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .
Propiedades
IUPAC Name |
1-(3-bromofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZZLTOSEPARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462250 | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22037-29-2 | |
| Record name | 1-(3-Bromo-2-furanyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic application of 2-acetyl-3-bromofuran highlighted in the research?
A1: 2-Acetyl-3-bromofuran serves as a crucial starting material in the synthesis of furostifoline, a furo[3,2-a]carbazole alkaloid. [] The synthesis involves a four-step process, with 2-acetyl-3-bromofuran reacting with ethyl 2-ethynylphenylcarbamate through a Sonogashira reaction. This reaction forms an intermediate which is then treated with tetrabutylammonium fluoride (TBAF) to achieve indole ring formation, ultimately leading to furostifoline. []
Q2: Has the reactivity of 2-acetyl-3-bromofuran been explored in scientific studies?
A2: Yes, one study specifically investigated bromine mobility within the 2-acetyl-3-bromofuran molecule. [] While the abstract doesn't detail the findings, it suggests an interest in understanding how the bromine atom behaves within the molecule, which could have implications for its reactivity and potential applications in chemical synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


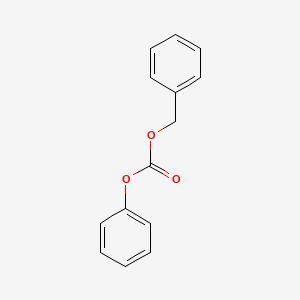
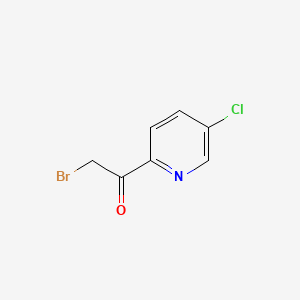
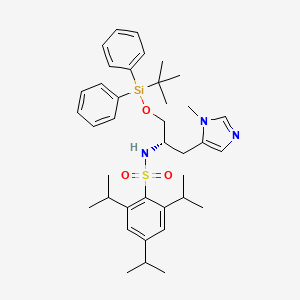
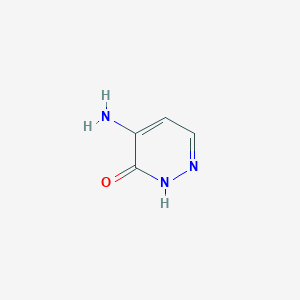
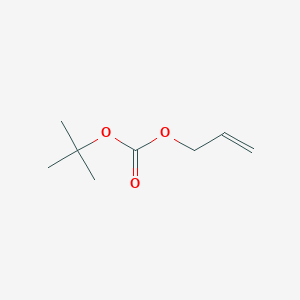
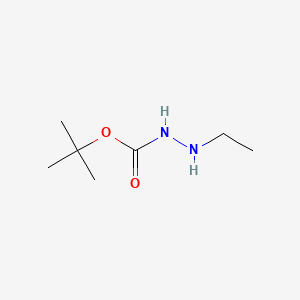
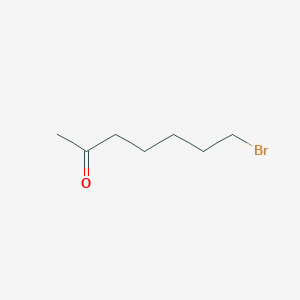
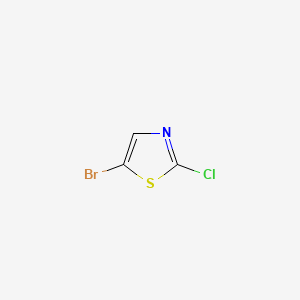
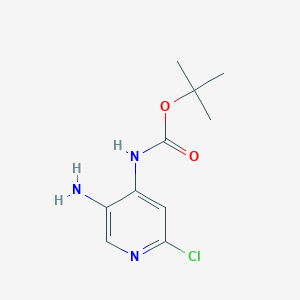

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
